molecular formula C8H4Br2S B13596270 2,4-Dibromo-1-benzothiophene

2,4-Dibromo-1-benzothiophene

Cat. No.: B13596270
M. Wt: 291.99 g/mol
InChI Key: GDZPGOJTWPSEMM-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-benzothiophene is an organosulfur compound that belongs to the benzothiophene family It is characterized by the presence of two bromine atoms at the 2 and 4 positions on the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-1-benzothiophene can be synthesized through several methods. One common approach involves the bromination of 1-benzothiophene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are employed.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.

Major Products Formed

    Substitution: Products include various substituted benzothiophenes.

    Oxidation: Products include sulfoxides and sulfones.

    Coupling: Products include biaryl compounds and other complex structures.

Scientific Research Applications

2,4-Dibromo-1-benzothiophene has several applications in scientific research:

    Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.

    Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules.

    Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,4-dibromo-1-benzothiophene depends on its application. In organic electronics, its role as a semiconductor involves the formation of π-conjugated systems that facilitate charge transport. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-1-benzothiophene
  • 2,4-Dichloro-1-benzothiophene
  • 2,4-Difluoro-1-benzothiophene

Uniqueness

2,4-Dibromo-1-benzothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis and specialized applications.

Properties

Molecular Formula

C8H4Br2S

Molecular Weight

291.99 g/mol

IUPAC Name

2,4-dibromo-1-benzothiophene

InChI

InChI=1S/C8H4Br2S/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H

InChI Key

GDZPGOJTWPSEMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(S2)Br)C(=C1)Br

Origin of Product

United States

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